molecular formula C13H15N3O2S B11167985 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11167985
M. Wt: 277.34 g/mol
InChI Key: JAHUHUDPQDMSKP-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells. Additionally, this compound may interact with enzymes and receptors involved in various biological processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of the phenoxy and thiadiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-2-6-12-15-16-13(19-12)14-11(17)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17)

InChI Key

JAHUHUDPQDMSKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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